

# An In-depth Technical Guide to the Spectroscopic Data of (+)- $\beta$ -Irone

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## Compound of Interest

Compound Name: (+)-beta-Irone

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (+)- $\beta$ -Irone. Designed for researchers, scientists, and professionals in drug development, this document presents quantitative data in structured tables, details experimental protocols, and visualizes relevant biochemical pathways. While specific high-resolution spectral data for the dextrorotatory enantiomer, (+)- $\beta$ -Irone, is not widely published, the provided data for the closely related structural isomer,  $\beta$ -ionone, serves as a robust reference.

## Spectroscopic Data

The spectroscopic data presented below is primarily based on the analysis of  $\beta$ -ionone, a closely related isomer of  $\beta$ -irone. The structural similarity suggests that the spectral characteristics will be very similar, with minor variations in chemical shifts and fragmentation patterns possible.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for  $\beta$ -ionone, which are expected to be very similar to those of (+)- $\beta$ -Irone.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data for  $\beta$ -Ionone<sup>[1]</sup>

Atom Name	Chemical Shift (ppm)	Multiplicity
H7	7.27	d
H8	6.12	d
H10	2.29	s
H2	2.04	t
H5	1.71	s
H3	1.59	m
H4	1.45	m
H12	1.03	s
H13	1.03	s
H6	0.90	d

Solvent: CDCl<sub>3</sub>, Reference: TMS

Table 2: <sup>13</sup>C NMR Chemical Shift Data for β-Ionone[1]

Atom Number	Chemical Shift (ppm)
C9	198.4
C1	137.1
C7	135.9
C8	129.9
C6	125.4
C2	39.8
C4	34.2
C11	33.0
C12	28.8
C13	28.8
C10	27.2
C5	21.8
C3	18.9

Solvent: CDCl<sub>3</sub>, Reference: TMS

Electron ionization mass spectrometry (EI-MS) of  $\beta$ -ionone reveals a distinct fragmentation pattern that is characteristic of its molecular structure. The molecular ion peak and major fragment ions are summarized in the table below.

Table 3: Mass Spectrometry Data for  $\beta$ -Ionone<sup>[2]</sup>

m/z	Relative Intensity (%)	Proposed Fragment
206	25	[M] <sup>+</sup> (Molecular Ion)
191	100	[M - CH <sub>3</sub> ] <sup>+</sup>
177	15	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
163	20	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
149	10	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
136	30	Retro-Diels-Alder Fragment
121	45	[C <sub>9</sub> H <sub>13</sub> ] <sup>+</sup>
93	35	[C <sub>7</sub> H <sub>9</sub> ] <sup>+</sup>
43	80	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following protocols provide a general framework for the acquisition of NMR and MS data for compounds like (+)- $\beta$ -Irone.

This protocol is based on standard procedures for the analysis of terpenoids.

- Sample Preparation:
  - Dissolve approximately 5-10 mg of the purified (+)- $\beta$ -Irone sample in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- Shim the magnetic field to achieve optimal resolution and lineshape.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters:
    - Pulse sequence: zg30
    - Spectral width: 12-16 ppm
    - Acquisition time: 2-3 seconds
    - Relaxation delay: 1-2 seconds
    - Number of scans: 16-64
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Typical parameters:
    - Pulse sequence: zgpg30
    - Spectral width: 200-220 ppm
    - Acquisition time: 1-2 seconds
    - Relaxation delay: 2-5 seconds
    - Number of scans: 1024-4096
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase correct the spectra.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the  $^1\text{H}$  spectrum and pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

This protocol is based on standard procedures for the analysis of volatile compounds in essential oils.

- Sample Preparation:
  - Prepare a dilute solution of (+)- $\beta$ -lirone (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.
- GC Instrument Setup:
  - Use a gas chromatograph equipped with a capillary column suitable for terpenoid analysis (e.g., DB-5ms, HP-5ms).
  - Set the injection port temperature to 250 °C.
  - Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
  - Program the oven temperature as follows: initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.
- MS Instrument Setup:
  - Use a mass spectrometer with an electron ionization (EI) source.
  - Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
  - Set the electron energy to 70 eV.
  - Scan a mass range of  $m/z$  40-400.
- Data Acquisition and Analysis:
  - Inject 1  $\mu\text{L}$  of the prepared sample into the GC-MS system.

- Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Identify the peak corresponding to (+)- $\beta$ -Irone based on its retention time.
- Analyze the mass spectrum to determine the molecular ion and the fragmentation pattern.

## Biosynthesis of $\beta$ -Irone

$\beta$ -Irone is biosynthesized in plants through the enzymatic cyclization of an acyclic precursor, pseudoionone. This process is a key step in the formation of various irone isomers.



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Caption: Biosynthetic pathway of (+)- $\beta$ -Irone from precursor molecules.

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## References

- 1. bmse001269 Beta-Ionone at BMRB [bmrbl.io]
- 2. repository.aaup.edu [repository.aaup.edu]
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